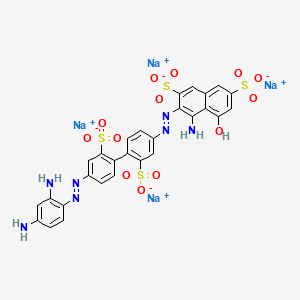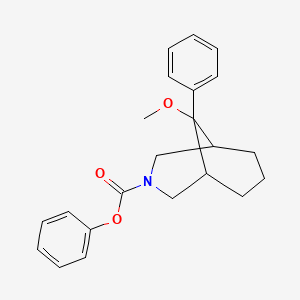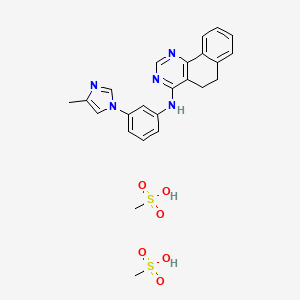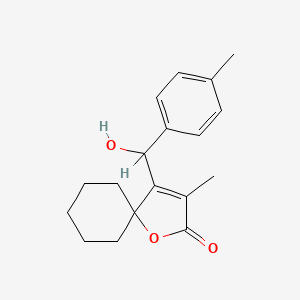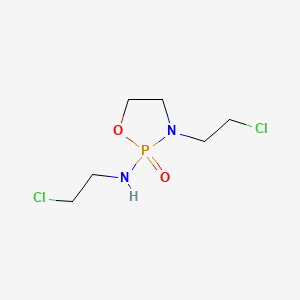
Sodium N-lauroylaspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium lauroyl aspartate is an anionic surfactant derived from the amino acid aspartic acid and lauric acid. It is commonly used in personal care products due to its mildness and excellent cleansing properties. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and dispersing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauroyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Preparation of Lauroyl Chloride: Lauric acid is reacted with thionyl chloride to produce lauroyl chloride.
Acylation of Aspartic Acid: Aspartic acid is then reacted with lauroyl chloride in the presence of a base to form sodium lauroyl aspartate
Industrial Production Methods
Industrial production of sodium lauroyl aspartate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium lauroyl aspartate primarily undergoes hydrolysis and oxidation reactions. It is stable under normal conditions but can react with strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: In the presence of water, sodium lauroyl aspartate can hydrolyze to form lauric acid and aspartic acid.
Oxidation: Strong oxidizing agents can oxidize sodium lauroyl aspartate, leading to the formation of various oxidation products
Major Products Formed
Hydrolysis Products: Lauric acid and aspartic acid.
Oxidation Products: Various carboxylic acids and other oxidized derivatives
Applications De Recherche Scientifique
Sodium lauroyl aspartate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its gentle cleansing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in personal care products, household cleaners, and industrial detergents for its effective emulsifying and dispersing properties .
Mécanisme D'action
Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between water and oils. This makes it an effective cleansing agent. At the molecular level, it interacts with lipid membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium lauroyl lactylate
- Sodium lauryl sulfate
- Sodium lauroyl sarcosinate
Uniqueness
Compared to other similar compounds, sodium lauroyl aspartate is noted for its mildness and biodegradability. It is less irritating to the skin and eyes, making it suitable for use in products designed for sensitive skin. Additionally, its biodegradability makes it an environmentally friendly option .
Conclusion
Sodium lauroyl aspartate is a versatile and mild surfactant with a wide range of applications in personal care, industrial, and scientific research. Its unique properties, such as mildness and biodegradability, make it a valuable compound in various formulations.
Propriétés
Numéro CAS |
41489-18-3 |
|---|---|
Formule moléculaire |
C16H28NNaO5 |
Poids moléculaire |
337.39 g/mol |
Nom IUPAC |
sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1 |
Clé InChI |
IEXXLSKKBWIDAC-ZOWNYOTGSA-M |
SMILES isomérique |
[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+] |
SMILES canonique |
[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




